molecular formula C12H11BrN2O3 B1393516 Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1216958-28-9

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1393516
CAS No.: 1216958-28-9
M. Wt: 311.13 g/mol
InChI Key: MCNJGCNXCFVFOQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 4-bromobenzyl group and at position 3 with an ethyl ester. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and organic synthesis.

Properties

IUPAC Name

ethyl 5-[(4-bromophenyl)methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-2-17-12(16)11-14-10(18-15-11)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNJGCNXCFVFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Amidoxime and Carboxylic Acid Derivatives

Overview:
This classical approach involves cyclization of amidoximes with activated carboxylic acids or esters. The method was first introduced by Tiemann and Krüger, utilizing amidoximes reacting with acyl chlorides or activated esters to form the oxadiazole ring.

Procedure Details:

  • Amidoxime formation: Typically derived from nitriles or directly prepared from hydroxylamine derivatives reacting with appropriate precursors.
  • Cyclization step: Amidoximes are reacted with activated carboxylic acids (using coupling reagents such as EDC, DCC, CDI, TBTU, or T3P) or acyl chlorides in the presence of catalysts like pyridine or TBAF to facilitate heterocyclization.
  • Key Conditions:
    • Solvent: Dichloromethane, dimethylformamide (DMF), or dioxane.
    • Temperature: Ranges from room temperature to reflux (around 100°C).
    • Catalysts: Pyridine or TBAF improve yields and reaction efficiency.

Research Data:

  • Yields are often moderate (50–70%) with purification challenges due to side products.
  • Harsh conditions and the need for multiple purification steps limit scalability.

Data Table:

Step Reagents Solvent Temperature Yield (%) Notes
1 Amidoxime + acyl chloride DCM/DMF Reflux 50–70 Cyclization via heterocyclization

One-Pot Synthesis from Carboxylic Acids and Nitriles

Overview:
Recent advances have optimized a one-pot approach, enabling the direct synthesis of 1,2,4-oxadiazoles from readily available carboxylic acids and nitriles, minimizing purification steps and improving yields.

Method A: From Amidoximes and Carboxylic Acids

  • Procedure:
    • Activation of carboxylic acid with coupling reagents (EDC, HOAt).
    • Formation of amidoxime in situ from nitriles and hydroxylamine derivatives.
    • Cyclization via heating at 100°C in the presence of triethylamine (TEA).
    • Extraction and purification yield the target oxadiazole.

Research Findings:

  • The reaction tolerates various substituents, including electron-donating and withdrawing groups.
  • Yields range from 66% to over 80%.
  • Suitable for complex molecules and late-stage functionalization.

Data Table:

Starting Material Reagents Conditions Yield (%) Notes
4-Bromobenzoic acid + nitrile EDC, HOAt, TEA 100°C, 3h 66–87 Broad substrate scope

Method B: From Nitriles and Carboxylic Acids

  • Procedure:
    • In situ formation of amidoximes from nitriles and hydroxylamine hydrochloride.
    • Cyclization with activated carboxylic acids under similar conditions.
    • The process is streamlined for high-throughput synthesis.

Research Findings:

  • Compatible with various aromatic and aliphatic acids, including bioactive molecules.
  • Yields typically between 60–80%.

Transition Metal-Catalyzed Coupling and Functionalization

Overview:
Advanced methods involve palladium or copper catalysis for arylation or heteroaryl coupling, enabling the synthesis of substituted oxadiazoles with diverse functionalities.

Procedure Highlights:

  • Use of aryl halides (e.g., 4-bromobenzyl derivatives) with oxadiazole precursors under Pd-catalyzed cross-coupling conditions.
  • Copper-catalyzed heteroaryl coupling allows for late-stage modifications.

Research Data:

  • These methods afford high regioselectivity and functional group tolerance.
  • Yields are often above 70%, with minimal side reactions.

Data Table:

Starting Material Catalyst Conditions Yield (%) Notes
4-Bromobenzyl derivative Pd(PPh₃)₄ Reflux in DMF 70–85 Suitable for complex derivatives

Specific Synthesis of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

Integrated Protocol:
Based on the literature, a typical route involves:

  • Step 1: Synthesis of the corresponding amidoxime from 4-bromobenzonitrile reacting with hydroxylamine hydrochloride in ethanol under reflux.
  • Step 2: Activation of ethyl 3-(4-bromobenzyl)-2-cyanoacetate (or similar ester) with coupling reagents like EDC in the presence of HOAt.
  • Step 3: Cyclization of the amidoxime with activated ester at elevated temperature (around 100°C) in the presence of triethylamine, leading to ring closure.
  • Step 4: Purification through column chromatography yields the target compound.

Optimized Conditions:

  • Reagents: EDC (1.5 equiv), HOAt (0.7 equiv), TEA (1 equiv).
  • Solvent: DMF or dioxane.
  • Temperature: 100°C for 3 hours.
  • Yield: Typically 65–75%.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Typical Yield (%) Advantages Limitations
Amidoxime + Acyl Chloride Amidoximes + acyl chlorides Pyridine/TBAF Reflux, 100°C 50–70 Well-established Harsh conditions, side products
One-Pot from Carboxylic Acid + Nitrile Carboxylic acids + nitriles EDC, HOAt, TEA 100°C, 3h 66–87 High yield, broad scope Requires activation steps
Metal-Catalyzed Coupling Halogenated derivatives Pd or Cu catalysts Reflux 70–85 Functional group tolerance Catalyst cost, complex setup

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, carboxylic acids, and reduced oxadiazole compounds.

Scientific Research Applications

Chemistry

Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in organic synthesis. Its unique oxadiazole ring allows it to participate in various chemical reactions, including:

  • Oxidation : Converting the bromobenzyl group into carboxylic acids.
  • Reduction : Modifying the oxadiazole ring to yield different derivatives.
  • Substitution : Replacing the bromine atom with nucleophiles like amines or thiols.

Research has indicated that this compound exhibits promising bioactive properties:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest that the compound may interfere with cancer cell proliferation through specific molecular interactions .

Medical Applications

The potential therapeutic effects of this compound are being explored in various contexts:

  • Drug Development : Its ability to interact with biological targets makes it a candidate for drug design aimed at treating diseases such as cancer and infections .
  • Diagnostic Tools : The compound's unique properties may also lend themselves to use in imaging or diagnostic applications within medical research.

Industrial Applications

In industry, this compound is utilized in:

  • Material Science : Its structural properties allow for incorporation into polymers or coatings that require specific thermal or chemical resistance.
  • Chemical Processes : It can serve as an intermediate in the synthesis of more complex chemical entities used across various sectors .

Mechanism of Action

The mechanism of action of Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The oxadiazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Core

Ethyl 5-(4-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylate
  • Structure : The 4-chlorobenzyl group replaces bromine with chlorine.
  • Impact : Chlorine’s lower electronegativity and smaller atomic radius reduce steric hindrance and electronic withdrawal compared to bromine. This may decrease binding affinity in biological targets reliant on halogen interactions .
  • Applications : Similar fungicidal activity but lower herbicidal potency compared to brominated analogues in agrochemical studies .
Ethyl 5-Phenyl-1,2,4-oxadiazole-3-carboxylate
  • Structure : A simple phenyl group replaces the bromobenzyl substituent.
  • Impact : The absence of a halogen reduces electrophilicity and limits participation in halogen bonding. This results in lower bioactivity against pathogens like Sclerotinia sclerotiorum (IC₅₀ > 100 μg/mL vs. 50 μg/mL for brominated derivatives) .
  • Synthesis: Synthesized via cyclization of ethyl 3-aryl-2-cyanoacrylates, a method less applicable to bulky bromobenzyl derivatives .
Ethyl 5-(tert-Butyl)-1,2,4-oxadiazole-3-carboxylate
  • Structure : A tert-butyl group introduces significant steric bulk.
  • Impact : Reduces metabolic degradation but may hinder binding to enzymes like succinate dehydrogenase (SDH), a target for fungicides. Molecular docking studies show weaker interactions compared to bromobenzyl derivatives .

Functional Group Modifications

Ethyl 5-(Chloromethyl)-1,2,4-oxadiazole-3-carboxylate
  • Structure : Features a reactive chloromethyl group instead of bromobenzyl.
  • Impact: The chloromethyl group enables nucleophilic substitution, facilitating further derivatization.
  • Hazards : Higher acute toxicity (Oral LD₅₀ = 300 mg/kg in rats) compared to bromobenzyl derivatives, which show milder irritation profiles .
Ethyl 5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
  • Structure : A 2-ethoxyphenyl group introduces ortho-substitution and oxygen-based polarity.
  • Impact : Enhanced water solubility due to the ethoxy group but reduced membrane permeability. Demonstrates moderate herbicidal activity (40% inhibition at 50 μg/mL) compared to bromobenzyl analogues (60–70% inhibition) .

Biological Activity

Ethyl 5-(4-bromobenzyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H11_{11}BrN2_2O3_3
  • Molecular Weight : 311.13 g/mol
  • CAS Number : 1216696-40-0

The oxadiazole ring system contributes to the compound's biological activity, providing a scaffold that can be modified to enhance efficacy against various targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. This compound has shown promising results in vitro against several cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung Cancer)5.2Induction of apoptosis
MCF-7 (Breast Cancer)7.8Inhibition of cell proliferation
HeLa (Cervical Cancer)6.5Disruption of mitochondrial function

The mechanism of action involves the induction of apoptosis and inhibition of cell cycle progression, primarily through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are summarized below:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The oxadiazole moiety is believed to disrupt bacterial cell wall synthesis, leading to cell death .

Anti-inflammatory Activity

This compound has also been evaluated for anti-inflammatory effects. In vivo studies demonstrated a significant reduction in inflammation markers in animal models:

  • Cytokine Levels : Reduced levels of TNF-alpha and IL-6 were observed.
  • Histopathological Analysis : Decreased infiltration of inflammatory cells in tissues.

These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Oxadiazole Ring : Essential for biological activity; modifications can enhance potency.
  • Bromobenzyl Group : The presence of bromine enhances lipophilicity and improves cellular uptake.
  • Carboxylate Functionality : Contributes to solubility and bioavailability.

Research indicates that substituents on the benzyl group can significantly affect the compound's efficacy and selectivity towards different biological targets .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : In a xenograft model using A549 cells, treatment with this compound resulted in a tumor size reduction by approximately 55% compared to control groups.
  • Anti-inflammatory Study : In a carrageenan-induced paw edema model, administration led to a significant decrease in paw swelling after 24 hours.

These studies underscore the compound's potential as a multi-target therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate?

  • Methodological Answer : A common approach involves coupling 4-bromobenzylamine derivatives with ethyl oxadiazole precursors. For example, a related oxadiazole synthesis (Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) used acyl chloride intermediates under reflux conditions (110°C, 16 hours) with subsequent hydrolysis (General Procedure-III) to achieve high yields (94%) . Adapting this method, researchers can substitute 2-ethoxybenzoyl chloride with 4-bromobenzyl derivatives. Key steps include:
  • Cyclocondensation of nitrile precursors with hydroxylamine.
  • Esterification using ethanol under acidic catalysis.
  • Purification via flash chromatography (e.g., EtOAC/hexane gradients).

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Spectroscopic and crystallographic techniques are critical:
  • NMR/IR : Analyze peaks for the oxadiazole ring (C=O stretch ~1700 cm⁻¹ in IR; δ 8.5–9.5 ppm for aromatic protons in ¹H NMR).
  • X-ray crystallography : Use programs like SHELXL () for structural refinement. For example, hydrogen bonding patterns (N–H⋯O) and dihedral angles between aromatic rings (e.g., 84.59° in a related triazole compound) can be determined .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peaks).

Q. What safety protocols are essential during handling?

  • Methodological Answer : Based on Safety Data Sheets (SDS) for structurally similar oxadiazoles:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles (due to skin/eye irritation risks; H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
  • Spill management : Avoid drainage contamination; collect spills with inert absorbents (e.g., silica gel) .

Advanced Research Questions

Q. How does the bromine substituent influence electronic properties and reactivity?

  • Methodological Answer : The 4-bromobenzyl group introduces steric bulk and electron-withdrawing effects, altering reactivity:
  • Electronic effects : Bromine’s inductive (-I) effect polarizes the oxadiazole ring, enhancing electrophilic substitution at the 5-position.
  • Cross-coupling potential : The C–Br bond enables Suzuki-Miyaura or Ullmann couplings (e.g., with aryl boronic acids), as seen in bromophenyl-oxadiazole derivatives .
  • Computational modeling : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict nucleophilic attack sites.

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer : Contradictions in hydrogen bonding or torsion angles may arise due to:
  • Twisted conformations : For example, phenyl rings in related compounds deviate by 39.84°–84.84° from the heterocyclic plane .
  • Refinement strategies : Apply SHELXE for high-resolution data or twinned crystals. Adjust restraints for thermal parameters and occupancy factors .
  • Validation tools : Use CheckCIF to identify outliers in bond lengths/angles.

Q. What are the gaps in toxicity data, and how should they be addressed?

  • Methodological Answer : Current SDS data lack ecotoxicological profiles (e.g., biodegradability, bioaccumulation) and specific organ toxicity (). Researchers should:
  • Conduct AMES tests for mutagenicity.
  • Perform Daphnia magna acute toxicity assays (OECD 202) to assess aquatic impact.
  • Use in vitro hepatocyte models (e.g., HepG2 cells) for hepatotoxicity screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-Bromobenzyl)-1,2,4-oxadiazole-3-carboxylate

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